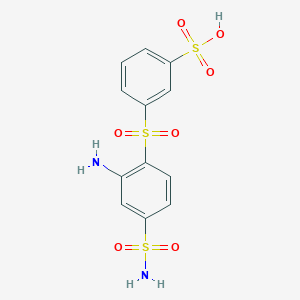
2-Bromo-1,4-diisocyanatobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1,4-diisocyanatobenzene: is an aromatic compound with the molecular formula C8H3BrN2O2 It is characterized by the presence of a bromine atom and two isocyanate groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1,4-diisocyanatobenzene typically involves the bromination of 1,4-diisocyanatobenzene. The reaction can be carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3). The reaction conditions generally include a controlled temperature and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain the desired compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Bromo-1,4-diisocyanatobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom can be substituted with other electrophiles under appropriate conditions.
Nucleophilic Substitution: The isocyanate groups can react with nucleophiles such as amines to form urea derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration, or halogens (Cl2, Br2) for halogenation.
Nucleophilic Substitution: Amines (R-NH2) and alcohols (R-OH) under mild conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed:
Substituted Aromatic Compounds: Depending on the substituents introduced during electrophilic aromatic substitution.
Urea Derivatives: Formed through nucleophilic substitution reactions with amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-Bromo-1,4-diisocyanatobenzene is used as a building block in organic synthesis. It is employed in the preparation of various polymers and advanced materials due to its reactive isocyanate groups .
Biology and Medicine: The compound is studied for its potential use in drug development and as a precursor for biologically active molecules. Its derivatives may exhibit antimicrobial and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including coatings, adhesives, and sealants .
Wirkmechanismus
The mechanism of action of 2-Bromo-1,4-diisocyanatobenzene involves its reactive isocyanate groups, which can form covalent bonds with nucleophiles such as amines and alcohols. This reactivity is utilized in the formation of polymers and other complex molecules. The bromine atom can also participate in various substitution reactions, further expanding the compound’s utility in synthetic chemistry .
Vergleich Mit ähnlichen Verbindungen
1,4-Diisocyanatobenzene: Lacks the bromine atom but has similar reactivity due to the presence of isocyanate groups.
2-Bromo-1,4-difluorobenzene: Contains bromine and fluorine atoms, offering different reactivity and applications.
1,4-Benzenediisocyanate: Another isocyanate derivative with similar applications in polymer chemistry.
Uniqueness: 2-Bromo-1,4-diisocyanatobenzene is unique due to the combination of bromine and isocyanate groups on the benzene ring.
Eigenschaften
CAS-Nummer |
92636-64-1 |
|---|---|
Molekularformel |
C8H3BrN2O2 |
Molekulargewicht |
239.03 g/mol |
IUPAC-Name |
2-bromo-1,4-diisocyanatobenzene |
InChI |
InChI=1S/C8H3BrN2O2/c9-7-3-6(10-4-12)1-2-8(7)11-5-13/h1-3H |
InChI-Schlüssel |
HFPNPNDBGRRJMF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1N=C=O)Br)N=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-{[(2-Hydroxyethyl)sulfanyl]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14369064.png)
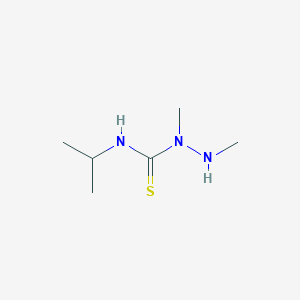

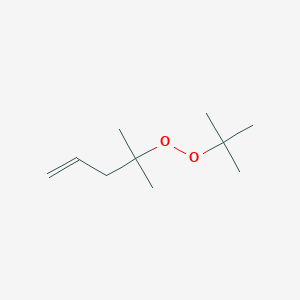
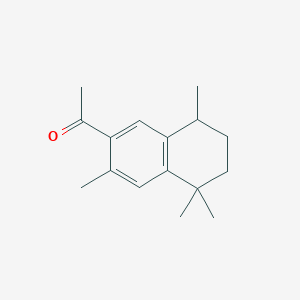
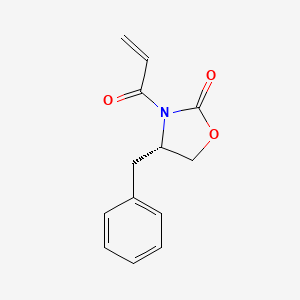
methanone](/img/structure/B14369092.png)
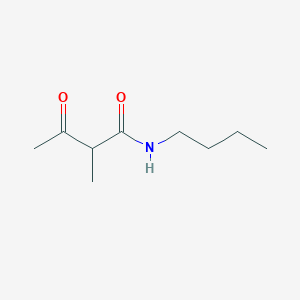
![1-(oxolan-2-yl)-N-propylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14369117.png)
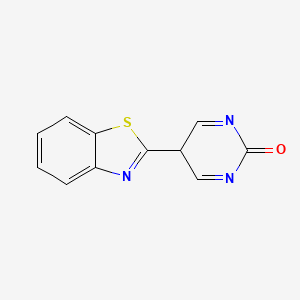
![[(1-Phenylpropan-2-yl)selanyl]benzene](/img/structure/B14369139.png)
![9-(4-Ethoxyphenyl)-3-[2-(4-methoxyphenyl)ethenyl]-9H-carbazole](/img/structure/B14369143.png)
